1-(3-Amino-1H-indol-2-yl)ethanone

Description

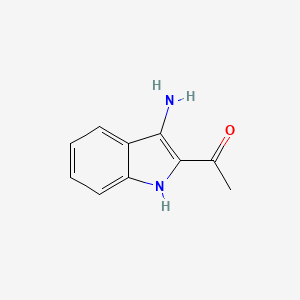

1-(3-Amino-1H-indol-2-yl)ethanone is an indole-derived compound featuring an acetyl group at the 2-position and an amino group at the 3-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, antioxidant, and enzyme inhibitory activities .

Properties

IUPAC Name |

1-(3-amino-1H-indol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-5,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPQZSJPONEWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-indol-2-yl)ethanone typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles . Subsequent steps involve introducing the amino group at the 3-position and the ethanone group at the 2-position through various organic reactions.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-1H-indol-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinonoid structures.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the 3-position amino group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

1-(3-Amino-1H-indol-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Indole Ethanones

Biological Activity

1-(3-Amino-1H-indol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound, also known as indole ethanone derivative, features an indole ring structure with an amino group and a ketone functional group. This unique configuration is crucial for its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity. The compound induced apoptosis in cancer cells by triggering caspase activation and PARP cleavage, which are markers of programmed cell death .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U373MG | 5.0 | Induction of apoptosis |

| A549 | 7.5 | Caspase activation |

| HeLa | 6.0 | PARP cleavage |

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. Inhibiting IDO can enhance anti-tumor immunity by preventing tryptophan catabolism and promoting T-cell proliferation .

Table 2: IDO Inhibition Potency of Indole Derivatives

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound binds to the heme iron in IDO, disrupting its enzymatic function.

- Cell Signaling Modulation : It influences various signaling pathways associated with apoptosis and cell cycle regulation.

Case Studies

In a preclinical study involving murine models, administration of this compound resulted in reduced tumor growth and enhanced survival rates compared to controls. The study highlighted the compound's potential as a therapeutic agent against solid tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.